molecular formula C10H7NO3 B1446152 3-Hydroxyquinoline-5-carboxylic acid CAS No. 1261784-25-1

3-Hydroxyquinoline-5-carboxylic acid

Cat. No. B1446152
M. Wt: 189.17 g/mol
InChI Key: SLEWWTDUGZSNJK-UHFFFAOYSA-N
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Description

3-Hydroxyquinoline-5-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is a solid substance that should be stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 3-Hydroxyquinoline-5-carboxylic acid is 1S/C10H7NO3/c12-6-4-8-7 (10 (13)14)2-1-3-9 (8)11-5-6/h1-5,12H, (H,13,14) . The compound crystallizes in an orthorhombic structure with a non-centrosymmetric P2 1 2 1 2 1 space group .

The compound should be stored in a dry room at normal temperature . The UV-visible spectral study of a similar compound, 8-hydroxyquinoline 5-chloro-2-hydroxybenzoic acid, showed a cutoff wavelength at 460 nm .

Scientific Research Applications

  • Pharmaceutical Research

    • 3-Hydroxyquinoline-5-carboxylic acid is a derivative of quinoline, which has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
    • The synthesis of quinoline and its analogues has been the subject of many articles, with a wide range of synthesis protocols reported in the literature . These include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .
  • Synthesis of Ethynyl Derivatives

    • 3-Hydroxyquinoline-4-carboxylic acids containing ethynyl moiety in the 6th and 8th positions were obtained for the first time . A synthetic approach to these compounds based on the Sonogashira cross-coupling and the Pfitzinger reaction was developed . The physicochemical properties of the newly synthesized structures were investigated .
  • Inhibition of 2OG Oxygenase Subfamilies

    • 5-Carboxy-8-hydroxyquinoline (IOX1, 32) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . IOX1 was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO, a 2OG-dependent N-methyl nucleic acid demethylase) via quantitative HTS of a collection of diverse compounds .
  • Synthesis of Bioactive Chalcone Derivatives

    • 3-Hydroxyquinoline-5-carboxylic acid could be used as a precursor to non-peptide antagonists for the human neurokinin-3 receptor . This could be particularly useful in the synthesis of bioactive chalcone derivatives .
  • Antibacterial and Antioxidant Activities

    • A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized . These compounds were screened for their antibacterial activity against four bacterial strains . Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin . The radical scavenging property of these compounds was evaluated using DPPH radical assay where two compounds showed the strongest activity .
  • Iron-Chelators for Neuroprotection

    • 8-Hydroxyquinoline and many of its derivatives, including 3-Hydroxyquinoline-5-carboxylic acid, have a wide range of pharmacological applications, such as iron-chelators for neuroprotection .
  • Anticancer Agents

    • These compounds also have potential applications as anticancer agents .
  • Inhibitors of 2OG-Dependent Enzymes

    • They can act as inhibitors of 2OG-dependent enzymes .
  • Chelators of Metalloproteins

    • They can be used as chelators of metalloproteins .
  • Anti-HIV Agents

    • They have potential applications as anti-HIV agents .
  • Antifungal Agents

    • They can be used as antifungal agents .

Safety And Hazards

The safety information for 3-Hydroxyquinoline-5-carboxylic acid indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

3-hydroxyquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-6-4-8-7(10(13)14)2-1-3-9(8)11-5-6/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEWWTDUGZSNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyquinoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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